4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with an ethynyl group and a trifluoropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole typically involves the reaction of 1,1,1-trifluoropropan-2-ylhydrazine with ethynyl-containing precursors under controlled conditions. One common method includes the use of cycloaddition reactions, where the hydrazine derivative reacts with an ethynyl compound to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and solvent choice, are optimized to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxidized pyrazoles, reduced dihydropyrazoles, and various substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and trifluoropropyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
Comparison: Compared to similar compounds, 4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole is unique due to the presence of both an ethynyl group and a trifluoropropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H7F3N2 |
---|---|
Molekulargewicht |
188.15 g/mol |
IUPAC-Name |
4-ethynyl-1-(1,1,1-trifluoropropan-2-yl)pyrazole |
InChI |
InChI=1S/C8H7F3N2/c1-3-7-4-12-13(5-7)6(2)8(9,10)11/h1,4-6H,2H3 |
InChI-Schlüssel |
SGKNZJLVAHEFNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)N1C=C(C=N1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.